3-(2,6-Dimethylphenoxy)azetidine
Overview
Description
3-(2,6-Dimethylphenoxy)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a 2,6-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylphenoxy)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate has been reported .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize microwave irradiation and solid support systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the phenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
3-(2,6-Dimethylphenoxy)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polyamines and other complex molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylphenoxy)azetidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler analog without the phenoxy group.
2,6-Dimethylphenoxyazetidine: Similar structure but with different substitution patterns.
Aziridine: A related three-membered ring compound with different reactivity.
Uniqueness
3-(2,6-Dimethylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)azetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYNBCMSWIINH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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